![molecular formula C15H20ClNO B1351422 2-Chloro-1-(2,2,4,6-tetramethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone CAS No. 364745-60-8](/img/structure/B1351422.png)
2-Chloro-1-(2,2,4,6-tetramethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone
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Description
2-Chloro-1-(2,2,4,6-tetramethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone, also known as 2-chloro-1-(tetramethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone, is an organic compound that is used in a variety of scientific research applications. It is an important intermediate in the synthesis of a number of compounds, including pharmaceuticals and other specialty chemicals. This compound has a wide range of potential applications due to its unique structure and reactivity.
Scientific Research Applications
Novel Synthetic Approaches to Quinoline Derivatives
Quinoline derivatives have been synthesized through innovative methods, demonstrating the chemical versatility of quinoline frameworks. For instance, a novel approach led to the synthesis of 2,2-disubstituted 1,2-dihydro-4-phenyl-quinolines, showcasing the utility of quinoline derivatives in creating complex molecular architectures (Walter, 1994). This synthesis pathway emphasizes the potential of quinoline derivatives in designing new molecules with possibly unique biological or physical properties.
Catalytic Behavior and Antiproliferative Activity
Quinoline derivatives have shown significant promise in catalysis and as potential anti-cancer agents. For example, certain quinolinyl-iminopyridines, when coordinated with iron(II) and cobalt(II), demonstrated good catalytic activities for ethylene reactivity (Sun et al., 2007). Furthermore, a quinoline derivative exhibited high antiproliferative activity, suggesting potential as an anti-cancer agent by intercalating with DNA and inhibiting DNA topoisomerase II (Via et al., 2008). These findings underscore the potential of quinoline derivatives in developing new cancer therapies and their role in chemical catalysis.
Antioxidant and Antimicrobial Properties
Recent studies have explored the antioxidant and antimicrobial properties of quinoline derivatives. Novel chloroquinoline derivatives have been synthesized and assessed for their antioxidant activity, which could mitigate high glucose levels in the human body, indicating potential anti-diabetic properties (Murugavel et al., 2017). Additionally, certain quinoline derivatives demonstrated significant antibacterial and antifungal activity, providing a basis for developing new antimicrobial agents (Kategaonkar et al., 2010).
properties
IUPAC Name |
2-chloro-1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO/c1-10-5-6-13-12(7-10)11(2)8-15(3,4)17(13)14(18)9-16/h5-7,11H,8-9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEOIPYAFRVDON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C=C2)C)C(=O)CCl)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389779 |
Source
|
Record name | 2-Chloro-1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2,2,4,6-tetramethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone | |
CAS RN |
364745-60-8 |
Source
|
Record name | 2-Chloro-1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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